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Compound of Interest

Compound Name: Dioctyldodecyl dodecanedioate

' Get Quote

Cat. No.: B144591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and
methodologies used for the characterization of Dioctyldodecyl dodecanedioate. This large,
branched-chain diester is primarily used as an emollient and conditioning agent in cosmetic
and personal care formulations.[1] A thorough understanding of its structure through
spectroscopic analysis is crucial for quality control, formulation development, and safety
assessment.

Chemical Structure and Properties

Dioctyldodecyl dodecanedioate is the diester formed from the reaction of dodecanedioic acid
and 2-octyldodecanol. Its structure consists of a central C12 linear dicarboxylic acid backbone
esterified with two bulky C20 branched-chain alcohols.

Property Value

Chemical Formula Cs52H10204

Molecular Weight 791.36 g/mol

IUPAC Name Bis(2-octyldodecyl) dodecanedioate

CAS Number 129423-55-8
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Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectra for
Dioctyldodecyl dodecanedioate, this section presents predicted data based on the known
structure and spectroscopic principles for long-chain esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Spectroscopy

The proton NMR spectrum of Dioctyldodecyl dodecanedioate is expected to be dominated
by signals from the numerous methylene (-CHz-) and methyl (-CHs) groups in the long alkyl
chains.

Predicted *H NMR Data

Chemical Shift (6, ppm) Multiplicity Assignment

~4.05 d -CO-0O-CH2-CH-

~2.25 t -CH2-CO-0O-

~1.60 m -CH2-CH2-CO-O-

~1.55 m -CO-0O-CH2-CH-

~1.25 brs -(CH2)n- (in all alkyl chains)
~0.88 t -CHs

13C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within
the molecule. Due to the molecule's symmetry, some carbon signals from the dodecanedioate
backbone may overlap.

Predicted 3C NMR Data
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Chemical Shift (6, ppm) Assignment

~173 C=0 (Ester carbonyl)

~ 67 -CO-O-CH2-CH-

~ 38 -CO-O-CH2-CH-

~34 -CH2-CO-0O-

~ 31-32 -CHz2- (in long alkyl chains)

~ 29-30 -CHz- (multiple overlapping signals)
~25 -CH2-CH2-CO-0O-

~22 -CH2-CHs

~14 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of Dioctyldodecyl dodecanedioate will be characterized by the prominent ester group and the
long aliphatic chains.

Predicted Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (asymmetric, -CHs
2955-2920 Strong

and -CH3)

C-H stretch (symmetric, -CHs
2870-2850 Strong

and -CHz)
1740-1735 Strong C=0 stretch (Ester carbonyl)
1465 Medium C-H bend (-CHz- scissoring)

) C-H bend (-CHs symmetric

1375 Medium

bend)

C-O stretch (Ester,
1250-1160 Strong )

asymmetric)
1100-1000 Strong C-O stretch (Ester, symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For a large ester like Dioctyldodecyl dodecanedioate, soft ionization

techniques such as Electrospray lonization (ESI) or Matrix-Assisted Laser

Desorption/lonization (MALDI) would be most suitable to observe the molecular ion.

Predicted Mass Spectrometry Data

m/z lon

791.78 [M+H]*

813.76 [M+Na]*

790.77 [M]* (in high-resolution MS)

Common fragmentation patterns for long-chain esters include cleavage at the C-O bond of the

ester and fragmentation along the alkyl chains.
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Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization
of Dioctyldodecyl dodecanedioate.

NMR Spectroscopy

Sample Preparation:
o Accurately weigh approximately 10-20 mg of Dioctyldodecyl dodecanedioate.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls,
deuterated chloroform) in a clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:

e Acquire 1H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e For1H NMR:

[¢]

Use a standard single-pulse experiment.

[¢]

Set the spectral width to cover the range of -1 to 10 ppm.

[e]

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

[e]

Set a relaxation delay of 1-5 seconds.
e For 33C NMR:

o Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each
carbon environment.

o Set the spectral width to cover the range of 0 to 200 ppm.
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o Alarger number of scans will be required due to the low natural abundance of 3C.

o Arelaxation delay of 2-5 seconds is typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid/Qil):
o Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

» Place a small drop of the neat Dioctyldodecyl dodecanedioate sample directly onto the
ATR crystal.

« If using salt plates (NaCl or KBr), place a drop of the sample on one plate and carefully place
the second plate on top to create a thin film.

Instrumentation and Data Acquisition:

Record a background spectrum of the clean, empty sample holder.

Place the prepared sample in the spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm~1.

Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation (for ESI-MS):

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

 Further dilute this stock solution to a final concentration of approximately 1-10 pg/mL with the
same solvent, often with the addition of 0.1% formic acid to promote protonation.

Instrumentation and Data Acquisition:
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« Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate
(e.g., 5-10 pL/min).

e Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]*) or sodiated
(IM+Na]*) adducts.

o For fragmentation studies (MS/MS), the precursor ion of interest can be isolated and
subjected to collision-induced dissociation (CID).

Synthesis Workflow

Dioctyldodecyl dodecanedioate is synthesized via a Fischer esterification reaction. This
process involves the reaction of a dicarboxylic acid (dodecanedioic acid) with a branched
alcohol (2-octyldodecanol) in the presence of an acid catalyst.

[ Dodecanedioic Acid ]
Dodecanedioate

Esterification +
[ 2-Octyldodecanol (Heat, Water Removal)

———-

Dioctyldodecyl

Water
(Byproduct)

Acid Catalyst
(e.g., H2S04)

Click to download full resolution via product page

Caption: Synthesis of Dioctyldodecyl dodecanedioate via Fischer Esterification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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